molecular formula C16H19FN2OS2 B2607801 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1421531-56-7

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2607801
CAS RN: 1421531-56-7
M. Wt: 338.46
InChI Key: IGDMSUUQSAVLKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Material Science and Pharmaceuticals

Compounds with thiophene and fluorophenyl groups have been extensively studied for their applications in material science and pharmaceuticals. For example, thiophene derivatives are recognized for their utility in creating organic semiconductors, with applications in thin-film transistors, organic field-effect transistors (OFETs), organic light-emitting transistors (OLETs), chemical sensors, and solar cells due to their excellent electrical conductivity and stability (S. Nagaraju et al., 2018). This highlights the potential for research into similar compounds for electronic and photovoltaic applications.

Antibacterial and Antifungal Properties

Some compounds containing thiazole and piperidine structures have demonstrated significant antibacterial and antifungal activities. For instance, a series of triazole analogues of piperazine exhibited notable inhibition against pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae (A. Nagaraj et al., 2018). This suggests that compounds with similar structural features could be explored for their antimicrobial properties, potentially leading to the development of new antibiotics or antifungal agents.

Analgesic and Antidepressant Potential

Compounds with piperidine motifs have been studied for their potential in treating pain and depression. For example, the 5-HT1A receptor agonists, which often contain piperidine and fluorophenyl groups, have shown efficacy in alleviating symptoms of trigeminal neuropathic pain and depression (K. Deseure et al., 2002; B. Vacher et al., 1999). The efficacy of these compounds in modulating serotonin receptors underscores the potential of structurally similar molecules in neuroscience research, particularly in understanding and treating pain and mood disorders.

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, gaps in knowledge, or potential applications of the compound .

properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS2/c17-14-4-2-1-3-13(14)15(20)19-8-5-12(6-9-19)11-22-16-18-7-10-21-16/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDMSUUQSAVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

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